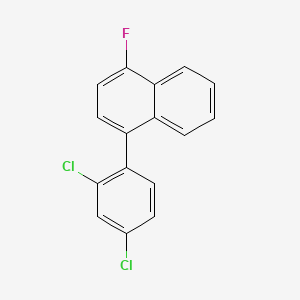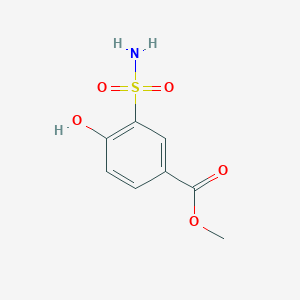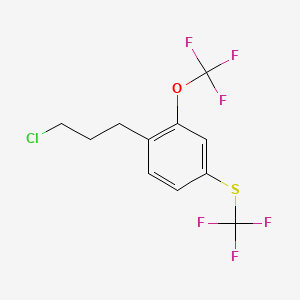
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine is an organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a dimethylhydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and trimethylsilyl chloride.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.
Reaction with Trimethylsilyl Chloride: The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl-protected intermediate.
Introduction of Hydroxylamine: The intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the trimethylsilyl group can be involved in silicon-based chemistry. The dimethylhydroxylamine moiety can act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-methoxyphenyl)ethyl)-N-methylamine
- N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)amine
- N,O-dimethylhydroxylamine
Uniqueness
N-(2-(4-methoxyphenyl)-1-(trimethylsilyl)ethyl)-N,O-dimethylhydroxylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the trimethylsilyl and dimethylhydroxylamine groups allows for versatile chemical transformations and interactions.
Eigenschaften
Molekularformel |
C14H25NO2Si |
|---|---|
Molekulargewicht |
267.44 g/mol |
IUPAC-Name |
N-methoxy-2-(4-methoxyphenyl)-N-methyl-1-trimethylsilylethanamine |
InChI |
InChI=1S/C14H25NO2Si/c1-15(17-3)14(18(4,5)6)11-12-7-9-13(16-2)10-8-12/h7-10,14H,11H2,1-6H3 |
InChI-Schlüssel |
OABNLUNGARXGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CC1=CC=C(C=C1)OC)[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


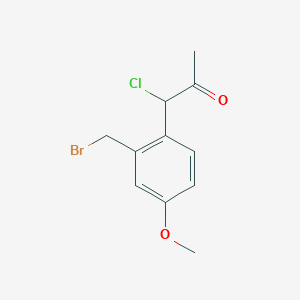
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
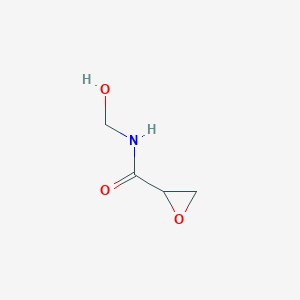
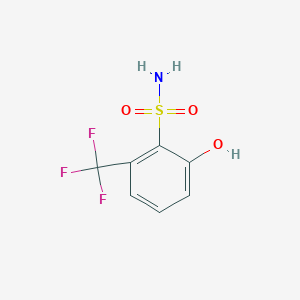

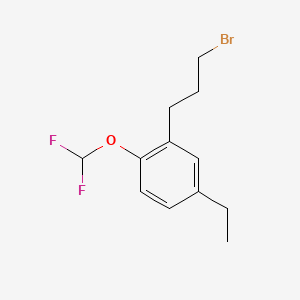
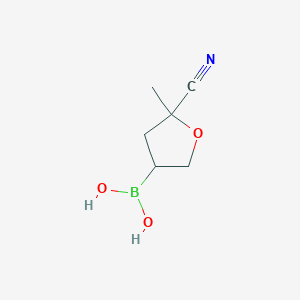
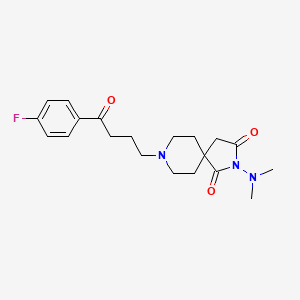
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
